molecular formula C11H9F2NOS B13277761 2-(Difluoromethyl)-5-(4-methoxyphenyl)-1,3-thiazole

2-(Difluoromethyl)-5-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B13277761
M. Wt: 241.26 g/mol
InChI Key: HSSCAONWCGYRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-5-(4-methoxyphenyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a difluoromethyl group and a methoxyphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-(4-methoxyphenyl)-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For instance, a precursor with a difluoromethyl group and a methoxyphenyl group can be subjected to cyclization in the presence of a sulfur source to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification steps such as recrystallization or chromatography. The specific details of industrial production methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are of interest for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-(4-methoxyphenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl and methoxyphenyl groups can influence its binding affinity and selectivity for these targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-5-(4-methoxyphenyl)-1,3-thiazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-5-(4-hydroxyphenyl)-1,3-thiazole: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.

Uniqueness

2-(Difluoromethyl)-5-(4-methoxyphenyl)-1,3-thiazole is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance its stability and lipophilicity, while the methoxyphenyl group can affect its electronic properties and interactions with other molecules.

Properties

Molecular Formula

C11H9F2NOS

Molecular Weight

241.26 g/mol

IUPAC Name

2-(difluoromethyl)-5-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C11H9F2NOS/c1-15-8-4-2-7(3-5-8)9-6-14-11(16-9)10(12)13/h2-6,10H,1H3

InChI Key

HSSCAONWCGYRSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(S2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.